molecular formula Er2H16O20S3 B159947 Erbium sulfate octahydrate CAS No. 10031-52-4

Erbium sulfate octahydrate

Cat. No.: B159947
CAS No.: 10031-52-4
M. Wt: 766.8 g/mol
InChI Key: SMNPRCXUVYGCAE-UHFFFAOYSA-H
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Description

Erbium sulfate octahydrate is a chemical compound with the formula Er₂(SO₄)₃•8H₂O. It is a white crystalline solid that is soluble in water and has a molecular weight of 766.83 g/mol . This compound is known for its stability and is commonly used in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Erbium sulfate octahydrate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, erbium ions can bind to proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, erbium ions can modulate the activity of signaling molecules, leading to changes in cell function and behavior . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Erbium ions can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound can interact with enzymes and cofactors involved in these pathways, influencing the overall metabolic flux and levels of specific metabolites . For example, erbium ions can affect the activity of sulfate-reducing enzymes, thereby modulating the production and utilization of sulfur-containing compounds within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular molecules and structures.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, erbium ions may localize to the nucleus, where they can interact with DNA and regulatory proteins, influencing gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erbium sulfate octahydrate can be synthesized by reacting erbium oxide (Er₂O₃) or erbium hydroxide (Er(OH)₃) with dilute sulfuric acid (H₂SO₄). The reaction typically involves dissolving the erbium oxide or hydroxide in the acid, followed by crystallization to obtain the octahydrate form .

Industrial Production Methods

In industrial settings, this compound is produced by similar methods, but on a larger scale. The process involves the controlled reaction of erbium oxide with sulfuric acid, followed by purification and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Erbium sulfate octahydrate primarily undergoes reactions typical of sulfate compounds. These include:

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form erbium hydroxide and sulfuric acid.

    Complexation: It can form complexes with various ligands, such as EDTA, due to the presence of the erbium ion (Er³⁺).

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction occurs under ambient conditions.

    Complexation: Ligands like EDTA are used, and the reactions typically occur in aqueous solutions at room temperature.

Major Products Formed

    Hydrolysis: Erbium hydroxide (Er(OH)₃) and sulfuric acid (H₂SO₄).

    Complexation: Various erbium-ligand complexes, depending on the ligand used.

Scientific Research Applications

Erbium sulfate octahydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erbium sulfate octahydrate is unique due to its high stability and solubility in water, making it suitable for a wide range of applications. Its ability to form complexes with various ligands and its use in optical applications further distinguish it from other erbium compounds .

Properties

IUPAC Name

erbium(3+);trisulfate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNPRCXUVYGCAE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Er2H16O20S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648465
Record name Erbium sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10031-52-4
Record name Erbium sulfate octahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erbium sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERBIUM SULFATE OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R3969825
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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